2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide
Description
2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic small molecule characterized by a benzyloxy-substituted indole core linked via an acetamide group to a pyridin-2-yl moiety. Key structural and physicochemical properties derived from available data include:
Properties
Molecular Formula |
C22H19N3O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(5-phenylmethoxyindol-1-yl)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H19N3O2/c26-22(24-21-8-4-5-12-23-21)15-25-13-11-18-14-19(9-10-20(18)25)27-16-17-6-2-1-3-7-17/h1-14H,15-16H2,(H,23,24,26) |
InChI Key |
XBWUJRQLOYIHOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis for 5-Hydroxyindole Intermediate
The indole backbone is typically synthesized via Fischer indole synthesis using phenylhydrazine and α-keto esters. Cyclization under acidic conditions (H₂SO₄ or HCl/EtOH) yields 5-hydroxyindole, a critical precursor. For example:
Benzyloxy Group Introduction
The 5-hydroxy group is protected via benzylation using benzyl bromide (BnBr) in the presence of K₂CO₃ or NaH. Solvents like DMF or THF are employed under reflux (12–24 hours):
Acetamide Linker Installation
Chloroacetylation of Indole
The indole nitrogen is alkylated with chloroacetyl chloride in anhydrous THF using NaH as a base. This step forms 1-chloroacetyl-5-(benzyloxy)indole:
Coupling with 2-Aminopyridine
The chloroacetyl intermediate reacts with 2-aminopyridine via nucleophilic substitution. Conditions vary:
Alternative Pathways and Optimization
One-Pot Tandem Synthesis
A streamlined approach combines benzylation, acetylation, and coupling in a single reactor. Using Pd(OAc)₂/Xantphos as a catalyst system, this method reduces purification steps (yield: 72%):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | BnBr, K₂CO₃, DMF, 110°C | 85% |
| Chloroacetylation | ClCH₂COCl, NaH, THF, 0°C | 78% |
| Coupling | 2-Aminopyridine, Et₃N, DCM | 65% |
Green Chemistry Approaches
Recent studies replace DMF with cyclopentyl methyl ether (CPME) and use catalytic KI to enhance atom economy. This reduces waste and improves safety (yield: 74%).
Analytical Characterization and Quality Control
Spectroscopic Validation
Challenges in Purification
-
Silica gel chromatography is essential to remove regioisomers (e.g., N2-acetylated byproducts).
-
Recrystallization from EtOAc/hexane (1:3) improves crystalline form.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Conventional stepwise | High reproducibility | Multi-step purification | 65% |
| One-pot tandem | Reduced time/cost | Sensitivity to catalyst loading | 72% |
| Microwave-assisted | Rapid reaction kinetics | Specialized equipment required | 82% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The benzyloxy and pyridinyl groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related indole-acetamide derivatives and their key attributes:
*Calculated from molecular formula C26H24F3N7O3S.
Key Structural and Functional Differences:
Substituent Position on Indole: The 1H-indol-1-yl position in the main compound contrasts with 1H-indol-3-yl in Structure E ().
Heterocyclic Linker Design :
- The main compound’s direct acetamide linkage to pyridin-2-yl differs from Structure E’s acylhydrazone bridge , which may reduce metabolic stability due to hydrolytic susceptibility .
- Telaglenastat () incorporates a thiadiazole-pyridazine scaffold alongside the pyridin-2-yl group, enhancing rigidity and target specificity for calcium channels .
Functional Group Modifications: Replacement of benzyloxy (main compound) with trifluoromethoxy (Telaglenastat) increases electronegativity and metabolic resistance, critical for CNS penetration in antiepileptics . ’s propanoyl-butanoic acid linker introduces carboxylic acid functionality, likely improving aqueous solubility compared to the main compound’s lipophilic benzyloxy group .
Biological Activity Insights: Structure E () demonstrated cytotoxicity in cell lines, suggesting indole-acylhydrazones as scaffolds for antitumor agents. The main compound’s lack of a hydrazone group may reduce such effects .
Physicochemical Property Trends:
Biological Activity
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide is a synthetic compound belonging to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.
- Molecular Formula : C22H19N3O2
- Molecular Weight : 357.4 g/mol
- CAS Number : 1374533-49-9
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways through receptor interactions. The indole moiety is known for its ability to bind to several receptors, including serotonin and dopamine receptors, which are crucial in neurological processes. The pyridine group may enhance the compound's binding affinity and selectivity toward these targets.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies have shown that derivatives of indole can inhibit the replication of viruses such as HIV and hepatitis C virus (HCV) by targeting viral enzymes like reverse transcriptase and NS5B RNA polymerase. The specific IC50 values for related compounds suggest that modifications in structure can significantly affect antiviral potency.
| Compound | Target Virus | IC50 (μM) |
|---|---|---|
| Indole Derivative A | HCV | 0.35 |
| Indole Derivative B | HIV | 0.20 |
| This compound | TBD | TBD |
Anti-cancer Activity
Indole derivatives have been extensively studied for their anti-cancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of signaling pathways such as PI3K/Akt and MAPK pathways. Preliminary studies suggest that this compound may exhibit similar activities, potentially making it a candidate for further investigation in oncology.
Study on Antiviral Activity
A recent study explored the antiviral efficacy of various indole derivatives against HCV. The results indicated that certain structural modifications significantly enhanced antiviral activity. While specific data on this compound were not provided, the findings underscore the importance of structural optimization in developing effective antiviral agents.
Study on Anti-cancer Activity
Another study focused on the anti-cancer effects of indole derivatives, demonstrating that these compounds could inhibit tumor growth in vitro and in vivo models. The study highlighted the role of indoles in promoting apoptosis in cancer cells, suggesting that this compound could be evaluated for similar properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving coupling reactions between indole and pyridine moieties. Key steps include:
- Functional Group Activation : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation between the indole and pyridine groups .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel) or preparative HPLC to isolate the final product, with monitoring via thin-layer chromatography (TLC) .
- Optimization : Adjust reaction temperature (e.g., 0–60°C) and stoichiometric ratios (1:1.2 for nucleophile:electrophile) to minimize side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify benzyloxy, indole, and pyridinyl proton environments (e.g., indole NH at δ 10–12 ppm; pyridine protons at δ 7–9 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~378.4 g/mol) and fragmentation patterns .
- X-ray Crystallography (if crystalline): Resolve bond lengths and angles, particularly for the acetamide linker and aromatic systems .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the biological targets of this compound, given its structural similarity to other indole derivatives?
- Methodology :
- Target Prediction : Use computational docking (e.g., AutoDock Vina) against receptors like serotonin or kinase families, which commonly interact with indole scaffolds .
- Competitive Binding Assays : Radioligand displacement studies (e.g., 3H-labeled ligands) to assess affinity for predicted targets .
- Gene Knockout Models : CRISPR/Cas9-mediated deletion of candidate receptors in cell lines to observe loss of compound activity .
- Validation : Cross-validate results with Western blotting or ELISA to measure downstream signaling modulation (e.g., phosphorylation levels) .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of similar indole-acetamide derivatives?
- Variable Control : Standardize assay conditions (e.g., cell line origin, serum concentration, incubation time) to minimize variability .
- Purity Assessment : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) that may skew bioactivity .
- Mechanistic Profiling : Compare transcriptomic or proteomic responses across contradictory studies to identify context-dependent pathways .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting solubility data for this compound in different solvent systems?
- Approach :
- Solubility Screening : Use standardized protocols (e.g., shake-flask method) in buffers (pH 1–10) and co-solvents (DMSO, PEG) .
- Thermodynamic Modeling : Apply Hansen solubility parameters to predict miscibility gaps in binary solvent mixtures .
Q. What computational tools are suitable for predicting the metabolic stability of this compound?
- Software :
- CYP450 Metabolism : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., benzyloxy groups prone to O-dealkylation) .
- Metabolite Identification : Combine in silico tools (Meteor Nexus) with in vitro microsomal assays (human liver microsomes) .
Tables for Key Parameters
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
